molecular formula C5H12N4O3 B554843 nor-NOHA CAS No. 189302-40-7

nor-NOHA

Katalognummer B554843
CAS-Nummer: 189302-40-7
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: KOBHCUDVWOTEKO-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nor-NOHA (Nω-Hydroxy-nor-L-arginine) is a potent, selective, competitive, and high-affinity inhibitor of arginase . It is also known as Nω-Hydroxy-nor-L-arginine, Diacetate Salt, 2CH₃CO₂H, L-2-Amino- (4- (2ʹ-hydroxyguanidino)butyric Acid, 2CH₃CO₂H . It is a potent, reversible inhibitor of rat liver arginase with a K i value of 0.5 µM . It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . Nor-NOHA is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .


Molecular Structure Analysis

The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .


Chemical Reactions Analysis

Nor-NOHA has been shown to spontaneously react with riboflavin to release a biologically active NO-like molecule in cell culture media .


Physical And Chemical Properties Analysis

The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment of Chronic Diseases

  • Scientific Field: Pharmacology and Therapeutics
  • Summary of the Application: Nor-NOHA is an arginase inhibitor that has shown promising therapeutic effects for several chronic diseases, including asthma, cancer, hypertension, diabetes mellitus, and erectile dysfunction .

Application 2: Inducing Apoptosis in Leukemic Cells

  • Scientific Field: Oncology
  • Summary of the Application: Nor-NOHA has been found to induce apoptosis in leukemic cells, specifically under hypoxic conditions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: Nor-NOHA effectively induced apoptosis in ARG2-expressing cells under hypoxia but not normoxia. Co-treatment with nor-NOHA overcame hypoxia-mediated resistance towards BCR−ABL1 kinase inhibitors .

Application 3: Pharmacokinetics and Pharmacodynamics

  • Scientific Field: Pharmacology
  • Summary of the Application: Nor-NOHA is a potent, reversible inhibitor of rat liver arginase and is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . It is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The pharmacokinetics and pharmacodynamics of nor-NOHA are still being studied. Despite its promising therapeutic potential, little is known about the pharmacokinetics and pharmacodynamics of this agent .

Application 4: Treatment of Cardiovascular Disease

  • Scientific Field: Cardiology
  • Summary of the Application: Nor-NOHA has been used in the treatment of cardiovascular disease .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: Infusion of nor-NOHA has shown improvement in forearm endothelial function . In myocardial I/R Rat in vivo, nor-NOHA before ischemia resulted in a reduction in infarct size .

Application 5: Pharmacokinetics and Pharmacodynamics

  • Scientific Field: Pharmacology
  • Summary of the Application: Nor-NOHA is a potent, reversible inhibitor of rat liver arginase and is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . It is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The pharmacokinetics and pharmacodynamics of nor-NOHA are still being studied. Despite its promising therapeutic potential, little is known about the pharmacokinetics and pharmacodynamics of this agent .

Application 6: Inhibition of Collagen Production in Activated Hepatic Stellate Cells

  • Scientific Field: Hepatology
  • Summary of the Application: Nor-NOHA has been used as a specific and reversible arginase inhibitor in hepatic stellate cells (HSCs). During HSC activation, iNOS expression decreased whereas Arg1 expression increased .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: Inhibition of Arg1 in activated HSCs efficiently inhibited collagen production but not cell proliferation .

Safety And Hazards

Nor-NOHA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Nor-NOHA has been shown to have therapeutic potential in cutaneous squamous cell carcinoma (cSCC) . It has been shown to reduce tumor growth in a transcutaneous delivery model . The study suggests that a competent immune microenvironment is required for tumor growth inhibition using this arginase inhibitor . The results support further examination of transcutaneous arginase inhibition as a therapeutic modality for cSCC .

Eigenschaften

IUPAC Name

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHCUDVWOTEKO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332211
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nor-NOHA

CAS RN

189302-40-7, 291758-32-2
Record name Nor-noha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nor-NOHA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOR-NOHA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
nor-NOHA
Reactant of Route 2
Reactant of Route 2
nor-NOHA
Reactant of Route 3
Reactant of Route 3
nor-NOHA
Reactant of Route 4
nor-NOHA
Reactant of Route 5
nor-NOHA
Reactant of Route 6
nor-NOHA

Citations

For This Compound
1,890
Citations
KM Reid, A Tsung, T Kaizu… - American Journal …, 2007 - journals.physiology.org
… We thus measured serum polyamine levels in saline and nor-NOHA-treated animals using HPLC. We did not observe any significant effect of nor-NOHA on polyamine synthesis as …
Number of citations: 75 journals.physiology.org
KP Ng, A Manjeri, LM Lee, ZE Chan, CY Tan, QD Tan… - PLoS …, 2018 - journals.plos.org
… nor−NOHA overcame hypoxia-mediated resistance towards BCR−ABL1 kinase inhibitors. While nor−NOHA … cells and their sensitivity towards nor−NOHA. This discrepancy was further …
Number of citations: 11 journals.plos.org
TY Momma, JI Ottaviani - Free Radical Biology and Medicine, 2020 - Elsevier
… Despite the prevalence of nor-NOHA to investigate the substrate … that nor-NOHA could have on common methods to assess NO production. Therefore, we investigated if nor-NOHA has …
Number of citations: 8 www.sciencedirect.com
JP Tenu, M Lepoivre, C Moali, M Brollo, D Mansuy… - Nitric oxide, 1999 - Elsevier
… Our results show that nor-NOHA is much more potent than NOHA to inhibit murine … of nor-NOHA on NOS was ruled out by treating adherent macrophages for 15 h by 100 M norNOHA …
Number of citations: 159 www.sciencedirect.com
J Custot, C Moali, M Brollo, JL Boucher… - Journal of the …, 1997 - ACS Publications
… Finally, in double-inhibition experiments performed with arginase, NOHA, and nor-NOHA, plots of 1/activity as a function of nor-NOHA and NOHA concentrations led to parallel curves, …
Number of citations: 116 pubs.acs.org
A Shemyakin, O Kövamees, A Rafnsson, F Böhm… - Circulation, 2012 - Am Heart Assoc
… Difference in the change in endothelium-dependent vasodilatation (EDV) from baseline to 2 hours of infusion of nor-NOHA alone and coinfusion of nor-NOHA and l-NMMA in patients …
Number of citations: 191 www.ahajournals.org
T Bagnost, YC Guillaume, M Thomassin… - … of Chromatography B, 2007 - Elsevier
… protonation for the binding of nor-NOHA to arginase in a wide … The affinity of nor-NOHA to arginase is high and changes … protonated group in the nor-NOHA–arginase complex exhibits …
Number of citations: 16 www.sciencedirect.com
Z Naz, ST Moin - Journal of Molecular Liquids, 2023 - Elsevier
… ions and the ligand (nor-NOHA inhibitor) was maintained by applying distance restraints using distance limit of 1.91 and 1.93 Å for the Mn A -nor-NOHA and the Mn B -nor-NOHA bonds, …
Number of citations: 0 www.sciencedirect.com
X Li, F Zhu, Y He, F Luo - Xi bao yu fen zi Mian yi xue za zhi …, 2017 - europepmc.org
… Results nor-NOHA inhibited the proliferation and induced the apoptosis of HepG2 cells. It … , nor-NOHA inhibited the invasion and migration of HepG2 cells. Conclusion Nor-NOHA can …
Number of citations: 4 europepmc.org
G Topal, A Brunet, L Walch, JL Boucher… - … of Pharmacology and …, 2006 - ASPET
… l-arginine, Nor-NOHA dose-dependently increased the NOS … Nor-NOHA-treated cells. However, despite activation of l-arginine uptake, the inhibition of arginase activity by Nor-NOHA …
Number of citations: 122 jpet.aspetjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.